2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
CAS No.: 2098031-42-4
Cat. No.: VC3018527
Molecular Formula: C8H11Cl2N3S
Molecular Weight: 252.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098031-42-4 |
|---|---|
| Molecular Formula | C8H11Cl2N3S |
| Molecular Weight | 252.16 g/mol |
| IUPAC Name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H |
| Standard InChI Key | ZIRLSBVWQFXVJI-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl |
| Canonical SMILES | C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl |
Introduction
Chemical Structure and Properties
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is characterized by a fused heterocyclic system comprising a thiophene ring and a partially saturated pyridine ring. The compound contains several key functional groups, including an amino group at position 2, a nitrile group at position 3, and is stabilized as a dihydrochloride salt. This structural arrangement contributes to its unique chemical and biological properties.
Physical and Chemical Characteristics
The compound has a molecular formula of C₈H₁₁Cl₂N₃S with a molecular weight of 252.16 g/mol. The base compound before salt formation has a molecular weight of 179.24 g/mol. The physical form is typically an off-white to pale yellow crystalline solid. While specific melting point data for the dihydrochloride salt is limited in the available literature, related compounds in this family exhibit melting points in the range of 183-192°C .
Structural Identifiers
The compound can be identified through various chemical notations as illustrated in Table 1.
Table 1: Chemical Identifiers of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
| Parameter | Identifier |
|---|---|
| CAS Number | 2098031-42-4 |
| IUPAC Name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H |
| Standard InChIKey | ZIRLSBVWQFXVJI-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl |
| PubChem Compound ID | 72716136 |
The compound features a thieno[2,3-c]pyridine core structure with specific functional groups that distinguish it from related compounds in this chemical family.
Synthesis Methods
The synthesis of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride involves multiple chemical transformations, with the Gewald reaction being the predominant synthetic route employed.
Gewald Reaction
The primary synthetic pathway for this compound utilizes the Gewald reaction, which is a versatile multi-component condensation process. This reaction typically involves:
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Condensation of malononitrile with an appropriate N-substituted 4-piperidone
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Addition of elemental sulfur in the presence of a base
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Cyclization to form the thiophene ring
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Conversion to the dihydrochloride salt using hydrogen chloride
The Gewald reaction offers significant advantages for the synthesis of this compound as it enables one-pot procedures that enhance efficiency and reduce the need for isolating intermediates.
Alternative Synthetic Routes
Alternative synthetic methodologies have also been developed, including:
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Synthesis from appropriate precursors using cyclization reactions
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Reactions of 2-aminothiophene derivatives with nitriles in the presence of bases
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Carboxylic acid amidation followed by dehydration to form the nitrile group
These methodologies can be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.
Optimization Strategies
Research has identified several factors that influence the yield and purity of the final product:
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent System | Ethanol/water mixtures | Improved solubility of reactants |
| Reaction Temperature | 80-100°C | Enhanced reaction rate |
| Base Catalyst | Morpholine or triethylamine | Facilitates cyclization |
| Reaction Time | 3-5 hours | Complete conversion |
| Purification | Recrystallization from appropriate solvents | >95% purity |
Controlling these parameters is crucial for achieving high yields and minimizing the formation of byproducts during synthesis.
Structural Characterization and Analysis
Comprehensive structural characterization of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is essential for confirming its identity and purity.
Spectroscopic Analysis
Various spectroscopic techniques are employed for structural elucidation:
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NMR Spectroscopy: Proton NMR typically shows characteristic signals for the tetrahydropyridine ring protons in the range of δ 2.60-3.50 ppm. The amino group protons appear as a broad singlet at approximately δ 5.50 ppm. Carbon-13 NMR reveals the characteristic nitrile carbon signal at approximately δ 115-120 ppm.
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Infrared Spectroscopy: The IR spectrum exhibits distinctive absorption bands for the nitrile group (~2200 cm⁻¹) and the amino group (~3300-3500 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight, with the [M+H]⁺ ion appearing at m/z 180.0590 for the free base.
X-Ray Crystallography
Biological Activities
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride and closely related derivatives exhibit diverse biological activities that make them valuable candidates for pharmaceutical development.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor in various biochemical pathways. Its mechanism of action likely involves binding to specific active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. While specific enzyme inhibition data for the dihydrochloride salt is limited in the available literature, the structural features suggest potential interactions with several enzymatic systems.
Receptor Interactions
Compounds in this family have shown interactions with specific receptors, particularly adenosine receptors. For instance, related derivatives have demonstrated allosteric modulation of adenosine receptors, with substituents at the 3- and 6-positions being critical for binding affinity. The specific interaction profile of the dihydrochloride salt warrants further investigation.
Antimicrobial Properties
Studies on structurally similar compounds have revealed potential antimicrobial activity. Related compounds have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) lower than 1 μM. The presence of the nitrile group at the 3-position may contribute to this activity through specific interactions with microbial targets.
Pharmacological Applications
The unique structural features and biological activities of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride suggest several potential pharmacological applications.
Neurological Applications
The interaction with adenosine receptors suggests potential applications in neurological disorders. Adenosine receptors are involved in various physiological processes, including neurotransmission and neuroprotection. Compounds that modulate these receptors may have applications in conditions such as Parkinson's disease, epilepsy, or cognitive disorders.
Antimicrobial Development
The potential antimicrobial activity makes this compound and its derivatives candidates for development as novel antimicrobial agents, particularly against resistant strains. The dihydrochloride salt form may offer advantages in terms of solubility and bioavailability compared to the free base.
Comparison with Similar Compounds
To better understand the unique properties of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 3: Comparison of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | C₈H₉N₃S | 179.24 g/mol | Free base form (no HCl) | 802025-35-0 |
| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | C₉H₁₁N₃S | 193.27 g/mol | Methyl group at position 6 | 37578-06-6 |
| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | C₈H₁₁N₃OS | 197.26 g/mol | Carboxamide instead of nitrile group | 24248-68-8 |
| 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | C₁₅H₁₇N₃OS | 287.4 g/mol | Benzyl at position 6, carboxamide instead of nitrile | 34959-32-5 |
These structural differences significantly influence the physicochemical properties, biological activities, and potential applications of each compound .
Structure-Activity Relationships
The biological activity of these compounds is significantly influenced by their structural features:
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Position 2 (Amino Group): The primary amino group at position 2 is often essential for biological activity and serves as a key site for further functionalization.
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Position 3 (Functional Group): The nitrile group at position 3 in the target compound can be modified to other functional groups (e.g., carboxamide) to alter biological activity. The nitrile group may act as a hydrogen bond acceptor in biological systems.
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Position 6 (Substitution): Substituents at position 6 (e.g., methyl, benzyl) significantly affect receptor binding and biological activity profiles.
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Salt Form: The dihydrochloride salt form improves water solubility compared to the free base, potentially enhancing bioavailability for in vitro and in vivo studies.
Research Findings and Applications
Recent research on 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride and structurally related compounds has revealed several important findings and potential applications.
Synthetic Developments
Researchers have developed improved synthetic methodologies for this class of compounds, including:
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One-pot methods that enhance efficiency and reduce the need for isolating intermediates
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Green chemistry approaches using environmentally friendly solvents and catalysts
These developments have made the synthesis more efficient and environmentally sustainable, facilitating further research on these compounds.
Novel Derivatives and Modifications
Various structural modifications have been explored to enhance specific activities:
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Introduction of substituents at the 6-position to improve receptor selectivity
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Modification of the 3-nitrile group to carboxamide, carboxylic acid, or ester to alter pharmacokinetic properties
Computational Studies
Computational methods have been employed to predict the impact of substituents on pharmacological activity:
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Density Functional Theory (DFT): Models electronic effects of substituents, with electron-withdrawing groups at the 3-position increasing electrophilicity
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Molecular Docking: Predicts receptor binding modes, with specific functional groups forming hydrogen bonds with target proteins
These computational approaches guide the rational design of more effective derivatives for specific applications.
Future Perspectives and Challenges
The continued research on 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride presents both promising opportunities and challenges that need to be addressed.
Research Opportunities
Several promising research directions include:
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Further exploration of structure-activity relationships to optimize biological activity
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Development of targeted drug delivery systems for compounds in this class
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Investigation of combination therapies with established drugs
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Exploration of additional biological targets beyond those currently identified
Challenges and Limitations
Despite the promising potential, several challenges remain:
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Limited solubility of some derivatives in physiological media
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Potential toxicity concerns that require thorough evaluation
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Scale-up challenges for industrial production
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Regulatory hurdles for clinical development
Addressing these challenges will be essential for realizing the full potential of these compounds in various applications.
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